N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative incorporating a thiazolo[3,2-b][1,2,4]triazole core. Its structure features:
- N1-substituent: A 3-chlorophenyl group, which may enhance lipophilicity and influence receptor binding.
- N2-substituent: An ethyl chain linked to a thiazolo-triazole ring substituted with a 4-methoxyphenyl group. The methoxy group likely improves solubility and modulates electronic effects.
This hybrid design combines the oxalamide motif (associated with umami agonist activity in related compounds like S336 ) with a heterocyclic thiazolo-triazole system (common in bioactive molecules with diverse applications, such as antimicrobial or antitumor agents ).
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-7-5-13(6-8-17)18-25-21-27(26-18)16(12-31-21)9-10-23-19(28)20(29)24-15-4-2-3-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOQJNAREQNCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 455.9 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research on thiazolo[3,2-b][1,2,4]triazole derivatives indicates a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial activity of several thiazolo[3,2-b][1,2,4]triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 32 µg/mL |
| 2 | E. coli | 16 µg/mL |
| 3 | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and survival pathways.
Case Studies
A notable case study highlighted the synthesis and biological evaluation of similar thiazolo[3,2-b][1,2,4]triazole derivatives. Researchers synthesized a series of compounds and assessed their antibacterial and anticancer activities. Among these compounds, several exhibited promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below against two classes of analogs: thiazolo-triazole derivatives (from ) and oxalamide-based umami agonists (from ).
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Chlorophenyl Position: The target compound’s 3-chlorophenyl group contrasts with 8b’s 4-chlorophenyl substituent .
- Methoxy Group : Both the target compound and 8b include a 4-methoxyphenyl group, which likely improves solubility via hydrophilic interactions. In S336, the 2,4-dimethoxybenzyl group enhances umami receptor (hTAS1R1/hTAS1R3) binding .
Functional Implications
- Umami Agonist Potential: S336’s oxalamide structure demonstrates potent umami activity via hTAS1R1/hTAS1R3 activation .
- Bioactivity : Thiazolo-triazole derivatives in lack reported bioactivity data, but analogous compounds often exhibit antimicrobial or enzyme-inhibitory properties. The target compound’s dual functionality (oxalamide + heterocycle) may broaden its pharmacological scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
